benzyl (2S)-2-amino-3-methylbutanoate

Description

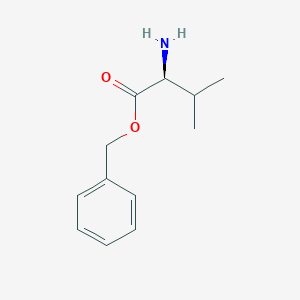

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl (2S)-2-amino-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-9(2)11(13)12(14)15-8-10-6-4-3-5-7-10/h3-7,9,11H,8,13H2,1-2H3/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIRBOOICRQFSOK-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347436 | |

| Record name | Benzyl L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21760-98-5 | |

| Record name | Benzyl L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzyl (2S)-2-amino-3-methylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Benzyl 2s 2 Amino 3 Methylbutanoate

Stereoselective Synthesis Pathways

The primary challenge in synthesizing benzyl (B1604629) (2S)-2-amino-3-methylbutanoate lies in maintaining the integrity of the stereocenter at the α-carbon. Most synthetic routes commence with the naturally occurring and enantiomerically pure L-valine.

Enantioselective Esterification Techniques

The most direct and widely employed method for the synthesis of L-valine benzyl ester is the Fischer-Speier esterification. This acid-catalyzed reaction involves treating L-valine with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid (TsOH), in a solvent that allows for the azeotropic removal of water to drive the equilibrium towards the ester product.

While this method starts with an enantiopure material rather than creating the stereocenter, the key consideration is the prevention of racemization, which can occur under harsh acidic and thermal conditions. Research has shown that the choice of solvent is critical; hazardous solvents like benzene were historically used, but modern processes favor safer alternatives such as toluene. However, the high boiling point of the toluene-water azeotrope can sometimes lead to partial racemization of amino acids with electron-withdrawing side chains. For L-valine, with its simple alkyl side chain, the risk of racemization in boiling toluene is significantly lower compared to other amino acids. researchgate.net

Table 1: Effect of Solvent on Racemization in Fischer-Speier Esterification

| Solvent | Boiling Point of Azeotrope (°C) | Racemization Risk for L-Valine | Notes |

|---|---|---|---|

| Benzene | 69.3 | Low | Avoided due to toxicity. |

| Toluene | 85 | Low to Moderate | Commonly used industrial solvent. researchgate.net |

| Carbon Tetrachloride | 66 | Low | Avoided due to toxicity and environmental concerns. |

The product is typically isolated as its p-toluenesulfonate salt, which is a stable, crystalline solid, facilitating purification.

Application of Chiral Catalysts in Preparation

While the chirality of benzyl (2S)-2-amino-3-methylbutanoate is typically derived from the L-valine starting material, the resulting chiral ester is itself a valuable component in asymmetric synthesis. It serves as a chiral auxiliary or reactant in diastereoselective reactions, where its stereocenter influences the formation of new stereocenters in a predictable manner.

For instance, imines derived from (S)-valine esters can undergo highly diastereoselective additions of allylmetal reagents. semanticscholar.orgrsc.org The reaction of an imine formed from L-valine methyl ester and an aldehyde with allylzinc bromide can produce homoallylic amines with excellent diastereoselectivity. rsc.org Similarly, one-pot syntheses of β-amino esters have been achieved with high levels of diastereoselection using (S)-valine methyl ester as the chiral amine component, catalyzed by ytterbium triflate (Yb(OTf)₃). researchgate.netresearchgate.net These applications underscore the importance of preparing the chiral ester in high enantiopurity.

Biocatalytic Approaches for (2S) Specificity

Biocatalysis offers a powerful and highly selective alternative for producing enantiomerically pure amino acid derivatives. The primary biocatalytic method for obtaining this compound is through the kinetic resolution of a racemic mixture of benzyl valinate. This process utilizes enzymes that can selectively react with one enantiomer over the other.

Lipases and proteases are the most common enzymes for this purpose. nih.gov In a typical kinetic resolution via hydrolysis, a racemic mixture of benzyl valinate is exposed to an enzyme like Candida antarctica lipase (B570770) B (CALB) or a protease from Bacillus licheniformis (Subtilisin Carlsberg) in an aqueous medium. researchgate.netmdpi.com The enzyme selectively catalyzes the hydrolysis of the (S)-enantiomer to L-valine, leaving the unreacted (R)-benzyl valinate behind. The separation of the resulting L-valine and the (R)-ester provides both enantiomers.

Alternatively, in a non-aqueous environment, the reverse reaction (esterification or transesterification) can be employed. For example, a lipase can catalyze the acylation of the amino group of racemic benzyl valinate using an acyl donor. The enzyme's stereopreference results in the selective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted ester. jmbfs.org Dynamic kinetic resolution (DKR) can further enhance this process by coupling the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired (S)-enantiomer. kuleuven.benih.gov

Table 2: Enzymes Used in the Resolution of Amino Acid Esters

| Enzyme Class | Specific Enzyme Example | Typical Reaction | Selectivity |

|---|---|---|---|

| Lipase | Candida antarctica Lipase B (CALB) | Hydrolysis / Transesterification | High enantioselectivity for a broad range of esters. researchgate.net |

| Protease | Subtilisin Carlsberg | Hydrolysis / Aminolysis | High enantioselectivity, particularly in peptide synthesis-related applications. researchgate.net |

| Protease | α-Chymotrypsin | Hydrolysis | Specific for esters of aromatic amino acids, but also used for others. nih.gov |

Protecting Group Strategies for the Amino and Carboxyl Functions

In multi-step syntheses, particularly in peptide chemistry, the amino and carboxyl groups of this compound must be selectively protected and deprotected. The benzyl ester itself serves as a carboxyl protecting group.

Benzyl Ester as a Carboxyl Protecting Group: Formation and Selective Cleavage Methods

The benzyl (Bzl) ester is a widely used protecting group for carboxylic acids due to its stability under various conditions and, most importantly, its susceptibility to selective removal under mild, neutral conditions.

Formation: As described in section 2.1.1, the benzyl ester is typically formed via Fischer esterification of L-valine with benzyl alcohol and an acid catalyst.

Selective Cleavage: The key advantage of the benzyl ester is its cleavage by catalytic hydrogenolysis. This reaction is highly selective and efficient.

Catalytic Hydrogenation: The most common method involves treating the benzyl ester with hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). The reaction proceeds under mild conditions (room temperature, atmospheric pressure) and yields the free carboxylic acid and toluene as the only byproduct. This method is compatible with many other protecting groups, including tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc).

Other methods for benzyl ester cleavage have been developed to accommodate substrates that are sensitive to catalytic hydrogenation (e.g., those containing sulfur or other reducible functional groups):

Nickel Boride: An effective method uses nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, to chemoselectively cleave benzyl esters in methanol at room temperature. This reagent does not affect other groups such as benzyl ethers, methyl esters, or tert-butyl esters. organic-chemistry.org

Bis(tributyltin) oxide: This reagent can efficiently and chemoselectively cleave benzyl esters in aprotic solvents, providing the carboxylic acid in good yields without causing racemization. rsc.org

Orthogonality with N-Terminal Protecting Groups in Multi-Step Synthesis

In peptide synthesis, orthogonality of protecting groups is a fundamental concept. nih.govbiosynth.com Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the deprotection of one functional group without affecting others. The benzyl ester is a cornerstone of the tert-butoxycarbonyl/benzyl (Boc/Bzl) protection strategy, which is considered quasi-orthogonal to the more modern 9-fluorenylmethoxycarbonyl/tert-butyl (Fmoc/tBu) strategy. researchgate.net

Compatibility with Fmoc: The benzyl ester is completely stable to the basic conditions (typically 20% piperidine in DMF) used to remove the N-terminal Fmoc group. This allows for the iterative addition of Fmoc-protected amino acids to a peptide chain where a valine residue is protected at its C-terminus as a benzyl ester.

Compatibility with Boc: The N-terminal Boc group is removed with moderate acid, such as trifluoroacetic acid (TFA). The benzyl ester is generally stable to these conditions, although prolonged exposure to strong acids can cause cleavage. The Boc/Bzl strategy relies on differential acid lability: the Boc group is removed by TFA, while the benzyl ester (and other benzyl-based side-chain protecting groups) requires a much stronger acid, such as liquid hydrogen fluoride (HF), for cleavage. However, the preferred method for benzyl ester removal in the presence of Boc is the highly selective catalytic hydrogenation, which leaves the Boc group intact. researchgate.net

This orthogonal stability makes this compound a versatile building block, enabling its incorporation into complex synthetic sequences where precise control over the protection and deprotection of multiple functional groups is required.

Table 3: Orthogonality of Benzyl Ester with Common N-Protecting Groups

| Protecting Group | Cleavage Condition | Effect on Benzyl Ester | Orthogonal? |

|---|---|---|---|

| Fmoc | 20% Piperidine in DMF (Base) | Stable | Yes |

| Boc | Trifluoroacetic Acid (TFA) (Acid) | Generally Stable | Yes (when Bzl is cleaved by hydrogenolysis) |

| Cbz (Z) | H₂/Pd (Hydrogenolysis) | Cleaved Simultaneously | No |

Synthesis of Hydrochloride Salt Forms and their Implications for Reactivity

The preparation of this compound as its hydrochloride salt is a common and advantageous strategy in its synthesis. This salt form offers enhanced stability and improved handling characteristics compared to the free base. A prevalent method for its synthesis involves a two-step process that begins with the protection of the amino group of L-valine.

The synthesis commences with the reaction of L-valine with hydrogen chloride gas in a suitable solvent, such as dichloroethane, at room temperature. This step quantitatively converts the amino acid into its hydrochloride salt. The molar ratio of hydrogen chloride to the amino acid is typically maintained at 1:1. This initial protection of the amino group is crucial as it prevents side reactions and allows for the selective esterification of the carboxylic acid functionality.

Following the formation of the amino acid hydrochloride, the esterification is carried out by reacting it with benzyl alcohol in the presence of a catalyst, such as a metal chloride. The reaction is conducted at reflux temperature, and the water generated during the esterification is continuously removed via azeotropic distillation to drive the reaction towards completion. Upon completion, the catalyst is removed by filtration of the hot reaction mixture. The solvent is then removed under reduced pressure, and the final product, this compound hydrochloride, is isolated by recrystallization.

The formation of the hydrochloride salt has significant implications for the compound's reactivity and utility. The salt form is generally a stable, crystalline solid that is easier to handle, purify, and store than the corresponding free amino ester, which can be an oil and more prone to degradation. The hydrochloride salt also exhibits improved solubility in certain solvents, which can be beneficial for subsequent reaction steps. For many applications, the free amino ester can be readily regenerated from the hydrochloride salt by treatment with a base.

Process Optimization and Yield Enhancement in Laboratory and Industrial Scale Synthesis

Optimizing the synthesis of this compound is critical for both laboratory-scale research and large-scale industrial production to ensure economic viability and minimize environmental impact. Key parameters that are often targeted for optimization include the choice of catalyst, solvent, reaction temperature, and methods for water removal.

The selection of the acid catalyst is another critical factor. While p-toluenesulfonic acid is commonly used, a Chinese patent suggests the use of metal chlorides as catalysts in conjunction with hydrogen chloride for the synthesis of amino acid benzyl ester hydrochlorides. This method is touted as having advantages such as low raw material cost, high conversion rate, and simpler post-treatment.

The following interactive data table summarizes findings from various studies on the synthesis of this compound and related amino acid benzyl esters, highlighting the impact of different reaction conditions on the yield.

| Catalyst | Solvent | Dehydration Method | Temperature (°C) | Time (h) | Yield (%) | Notes |

| p-Toluenesulfonic acid | Benzene | Azeotropic | Reflux | 5 | 73.5 | Dilution with diethyl ether for crystallization. google.com |

| p-Toluenesulfonic acid | Toluene | Azeotropic | 118 | 5 | 72.9 | Crystallization by cooling. google.com |

| Metal Chloride / HCl | Dichloroethane | Azeotropic | Reflux | 3 | 87.7 | For proline methyl ester hydrochloride, indicating a potentially high-yield method for other amino acid esters. google.com |

Stereochemical Integrity and Chirality Control in Synthesis and Application

Importance of the (2S) Stereochemistry for Chemical and Biological Specificity

Benzyl (B1604629) (2S)-2-amino-3-methylbutanoate, also known as benzyl L-valinate, serves as a crucial intermediate and building block in the synthesis of peptides and peptidomimetics. usbio.netpubcompare.aichemimpex.com The biological machinery of living organisms is inherently chiral, predominantly recognizing and utilizing L-amino acids (the (S)-enantiomer for most, including valine) for protein synthesis. libretexts.org Consequently, the (2S) configuration of benzyl L-valinate is essential for its proper incorporation into peptide chains and for the resulting peptide to adopt its correct three-dimensional structure and exhibit the intended biological activity.

The introduction of a D-amino acid (the (R)-enantiomer) can dramatically alter a peptide's structure and function, potentially leading to inactive or even antagonistic biological effects. For instance, bacteria have evolved enzymes like alanine (B10760859) racemase to convert L-alanine to D-alanine, which is then incorporated into the bacterial cell wall, a structure not typically found in higher organisms. libretexts.org This underscores the stereo-specificity of biological systems.

From a chemical synthesis perspective, the benzyl ester group itself has been shown to influence enzymatic reactions. In chemoenzymatic polymerizations catalyzed by proteases like papain, the benzyl ester of amino acids can enhance the efficiency of the reaction and even broaden the substrate specificity of the enzyme. acs.orgnih.gov Studies have shown that the polymerization efficiency of alanine and glycine (B1666218) benzyl esters was significantly greater than that of their corresponding methyl, ethyl, or tert-butyl esters. nih.gov This suggests that the benzyl group contributes to favorable interactions within the enzyme's active site, facilitating the formation of peptide bonds. The precise (2S) orientation is integral to positioning the molecule correctly for these enzymatic transformations.

Methodologies for Maintaining Chiral Purity during Synthesis

The synthesis of benzyl (2S)-2-amino-3-methylbutanoate and its subsequent use in further chemical transformations require stringent control over its stereochemical integrity. Racemization, the conversion of the pure (S)-enantiomer into a mixture containing the (R)-enantiomer, is a significant risk, particularly during esterification or peptide coupling steps. researchgate.netresearchgate.net Therefore, specific methodologies are employed to synthesize the compound and maintain its chiral purity.

A common method for preparing amino acid benzyl esters involves the direct esterification of the amino acid with benzyl alcohol, often catalyzed by an acid like p-toluenesulfonic acid. researchgate.net However, the conditions for such reactions, which may involve heat, must be carefully optimized to prevent racemization.

Asymmetric synthesis strategies are also employed to produce enantiomerically pure compounds. These can include:

Enzymatic Resolution: Enzymes such as Pig Liver Esterase (PLE) can be used for the enantioselective hydrolysis of racemic esters. However, the success of this method can be highly substrate-dependent. For instance, while PLE is effective for many substrates, it has shown low enantiomeric excess for certain benzyl-substituted malonic esters, suggesting that the benzyl group's size and hydrophobicity can sometimes fit into multiple pockets of the enzyme's active site, leading to poor discrimination. usm.eduusm.edu

Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate, directing the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed. Methods involving chiral auxiliaries like menthol (B31143) and oxazolidinones have been explored for the asymmetric synthesis of related chiral esters. usm.eduusm.edu

Enantioselective Hydrogenation: This technique involves the hydrogenation of a prochiral precursor containing a carbon-carbon double bond using a chiral catalyst to produce a single enantiomer of the product. google.com

Given the susceptibility of amino acid benzyl esters to racemization, it is imperative to verify the enantiomeric purity after synthesis and before use as a chiral building block. researchgate.netresearchgate.net

Advanced Analytical Techniques for Enantiomeric and Diastereomeric Purity Assessment

To ensure the stereochemical integrity of this compound, a suite of advanced analytical techniques is utilized. These methods are designed to separate and quantify enantiomers, providing a precise measure of enantiomeric excess (e.e.) and confirming the absolute configuration of the chiral center.

Chiral chromatography is the cornerstone for determining the enantiomeric purity of chiral compounds. yakhak.org Both HPLC and GC can be adapted for this purpose through the use of chiral stationary phases (CSPs).

Chiral GC: This high-sensitivity technique is well-suited for volatile and thermally stable compounds. psu.edu For amino acid analysis, derivatization is often necessary to increase volatility and improve peak shape. sigmaaldrich.com This typically involves esterifying the carboxyl group and acylating the amino group. sigmaaldrich.comnih.gov Various CSPs, including those based on cyclodextrin (B1172386) derivatives, are effective in separating the derivatized enantiomers. psu.edu The choice of derivatizing agent can even influence the elution order of the enantiomers, a phenomenon known as enantioreversal, which can be useful for detecting trace amounts of one enantiomer in the presence of a large excess of the other. sigmaaldrich.com

Chiral HPLC: This is a versatile and widely used method for enantiomeric separation. yakhak.org For underivatized amino acids, which are polar and zwitterionic, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective. sigmaaldrich.com These columns are compatible with a range of mobile phases and can directly resolve enantiomers without prior derivatization. sigmaaldrich.com Alternatively, derivatization with a fluorescent tag like nitrobenzoxadiazole (NBD) can be used, allowing for highly sensitive fluorescence detection. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are also commonly used for the resolution of derivatized amino acid esters. yakhak.org

| Technique | Principle | Sample Preparation | Common Chiral Stationary Phases (CSPs) | Key Advantages |

| Chiral GC | Separation of volatile enantiomers in the gas phase based on differential interactions with a CSP. | Often requires derivatization (e.g., esterification, acylation) to increase volatility. sigmaaldrich.com | Cyclodextrin derivatives, chiral amino acid derivatives. psu.edu | High resolution, high sensitivity, short analysis times. sigmaaldrich.com |

| Chiral HPLC | Separation of enantiomers in the liquid phase based on differential interactions with a CSP. | Can be used for direct analysis or with derivatization to enhance detection. yakhak.orgsigmaaldrich.com | Macrocyclic glycopeptides (e.g., teicoplanin), polysaccharide derivatives (e.g., cellulose/amylose phenylcarbamates). yakhak.orgsigmaaldrich.com | Broad applicability, direct analysis of polar compounds possible. sigmaaldrich.com |

While chromatography can determine the ratio of enantiomers, it does not inherently reveal the absolute configuration (i.e., whether the configuration is R or S). Spectroscopic methods are required for this definitive assignment.

X-ray Crystallography: This is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of the substance, a detailed map of electron density can be constructed, revealing the precise spatial arrangement of every atom. This provides unambiguous proof of the absolute configuration of the chiral center. usm.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents: The Mosher method is a classic NMR technique used to determine the absolute configuration of chiral amines and alcohols. usm.edu It involves reacting the chiral analyte with a chiral derivatizing agent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomers. Because diastereomers have different physical properties, their signals in the NMR spectrum (particularly ¹H NMR) will be distinct. By analyzing the differences in chemical shifts of the protons near the stereocenter for the two diastereomers, the absolute configuration of the original molecule can be deduced. usm.edu

Chiroptical techniques measure the differential interaction of a chiral molecule with polarized light.

Applications As a Versatile Synthon in Complex Molecule Synthesis

Role as a Key Building Block in Peptide Synthesis

Peptide synthesis, the stepwise formation of amide bonds between amino acids, relies heavily on the use of protected amino acid derivatives to prevent unwanted side reactions and ensure the correct sequence assembly. Benzyl (B1604629) (2S)-2-amino-3-methylbutanoate, also known as L-valine benzyl ester, plays a significant role in this process by providing a stable yet removable protection for the carboxyl group of valine. nih.gov

The benzyl ester group is advantageous due to its relative stability under various reaction conditions, yet it can be cleaved under mild conditions, typically through catalytic hydrogenolysis. nih.gov This orthogonality allows for its selective removal without affecting other protecting groups that may be present on the amino terminus or the amino acid side chains.

Solid-Phase Peptide Synthesis (SPPS), a cornerstone of modern peptide chemistry, involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble resin support. scite.airesearchgate.net In SPPS, the carboxyl group of the first amino acid is typically attached to the resin, and subsequent amino acids are added with their amino groups temporarily protected.

While less common than the use of Fmoc or Boc protecting groups for the alpha-amino group, benzyl esters can be employed for side-chain protection in what is known as the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. scite.ai In this scheme, the Boc group serves as the temporary N-alpha protecting group, while benzyl-based groups offer more permanent protection for the side chains of trifunctional amino acids. scite.ainih.gov Although not a truly orthogonal system as both are acid-labile, the differential reactivity allows for the selective removal of the Boc group under moderate acidic conditions, while the benzyl esters require stronger acids for cleavage. scite.ai

Solution-phase peptide synthesis, the classical method for constructing peptides, remains a valuable technique, particularly for large-scale synthesis and the preparation of shorter peptides or peptide fragments. nih.govnih.gov In this approach, all reactants are dissolved in a suitable solvent. The use of protecting groups is essential to control the sequence of amide bond formation. nih.gov

Benzyl (2S)-2-amino-3-methylbutanoate is well-suited for solution-phase synthesis. The benzyl ester effectively protects the C-terminus of the valine residue during the coupling of its free amino group with the activated carboxyl group of another N-protected amino acid. nih.gov The resulting dipeptide, still bearing the C-terminal benzyl ester, can then have its N-terminal protecting group removed to allow for the addition of the next amino acid in the sequence. This cycle can be repeated to elongate the peptide chain. The benzyl group is typically removed in the final steps of the synthesis via catalytic hydrogenation. nih.gov

The synthesis of large proteins or complex peptides can be efficiently achieved through a convergent strategy known as fragment coupling. This method involves the synthesis of several smaller, fully protected peptide fragments, which are then coupled together in solution or on a solid support. nih.gov This approach often circumvents problems encountered during the stepwise synthesis of long peptide chains, such as aggregation and incomplete reactions.

This compound can be incorporated into peptide fragments where the C-terminal valine residue needs to be protected as a benzyl ester. The use of benzyl esters for the C-terminus of a fragment is compatible with N-terminal protecting groups like Fmoc, allowing for the creation of well-defined, protected peptide segments. nih.gov These fragments, with a free N-terminus and a protected C-terminus, can then be coupled with other fragments that have a free carboxyl group.

| Synthesis Strategy | Role of this compound | Key Features |

| Solid-Phase Peptide Synthesis (SPPS) | Primarily as a side-chain protecting group in the Boc/Bzl strategy. | Benzyl group offers stable side-chain protection, removed with strong acid. |

| Solution-Phase Peptide Synthesis | C-terminal protection of valine. | Allows for selective N-terminal elongation; benzyl group removed by hydrogenolysis. |

| Protected Peptide Fragment Synthesis | C-terminal protection of a peptide fragment ending in valine. | Facilitates convergent synthesis of large peptides and proteins. |

Intermediate in Pharmaceutical and Bioactive Molecule Production

The utility of this compound extends beyond peptide synthesis into the realm of small molecule pharmaceutical manufacturing. Its chiral nature and inherent reactivity make it a valuable precursor for the synthesis of complex, biologically active compounds.

One of the most significant applications of this compound is its role as a key intermediate in the industrial synthesis of Valsartan. google.commdpi.com Valsartan is a widely prescribed angiotensin II receptor blocker (ARB) used to treat high blood pressure and heart failure. mdpi.com

In several patented synthetic routes for Valsartan, L-valine benzyl ester is used as the chiral starting material. google.com The synthesis typically involves the N-alkylation of this compound with a substituted benzyl bromide, followed by acylation of the secondary amine. The resulting intermediate, Valsartan benzyl ester, is then subjected to debenzylation, usually through catalytic hydrogenation, to yield the final active pharmaceutical ingredient, Valsartan. google.comsemanticscholar.org The use of the benzyl ester in this process is crucial as it protects the carboxylic acid functionality during the preceding synthetic steps.

| Compound | CAS Number | Role in Valsartan Synthesis |

| This compound | 17645-51-1 | Chiral starting material |

| Valsartan benzyl ester | 137863-20-8 | Key intermediate |

| Valsartan | 137862-53-4 | Active Pharmaceutical Ingredient |

As a derivative of the essential amino acid valine, this compound is a fundamental building block for a wide array of bioactive peptides that possess therapeutic potential. researchgate.net While its application in the synthesis of specific non-peptidic small molecule drugs other than Valsartan is not as extensively documented, its utility as a chiral synthon is clear. The principles of using it as a protected amino acid can be applied to the synthesis of various peptide-based drugs and other complex molecules where a valine moiety is required. Further research may continue to expand the portfolio of therapeutically relevant compounds derived from this versatile intermediate.

This compound, a benzyl ester of the amino acid L-valine, serves as a crucial building block, or synthon, in the intricate field of organic synthesis. Its bifunctional nature, possessing both a protected carboxylic acid and a free amine group, makes it a valuable precursor for creating more complex molecules. The benzyl group acts as a protecting group for the carboxylic acid, which can be later removed under specific conditions, allowing for selective reactions at the amine terminus. This characteristic is particularly advantageous in peptide synthesis and the development of novel therapeutic agents.

Scaffold for the Development of Amino Acid Mimetics and Analogs

The structural framework of this compound is frequently utilized as a starting point for the synthesis of amino acid mimetics and analogs. These are molecules designed to mimic or block the biological actions of natural amino acids and the peptides they form. By modifying the basic structure of the valine ester, chemists can introduce new functionalities, alter stereochemistry, or create non-natural side chains, leading to compounds with tailored biological properties.

Peptide mimetics, or peptidomimetics, are compounds that imitate the structure and function of natural peptides but are designed to overcome their inherent limitations, such as poor stability against enzymatic degradation. The synthesis of these mimetics often involves incorporating non-natural amino acid derivatives to improve their pharmacological profiles.

The benzyl group in this compound is a type of protecting group used in peptide synthesis. u-tokyo.ac.jppeptide.com In what is known as the Boc/Bzl protection strategy, the temporary N-alpha amine protection is provided by a t-butyloxycarbonyl (Boc) group, while more permanent side-chain protection is offered by benzyl-based groups. peptide.com Both are labile to acid, but the Boc group can be removed with moderate acids like trifluoroacetic acid (TFA), leaving the benzyl group intact until stronger acids are used for final deprotection. peptide.com This differential stability is fundamental in the stepwise assembly of peptide chains.

Researchers design peptide mimetics to enhance biological activity, which can include improved binding to receptors or increased resistance to metabolic breakdown. Modifications can include N-alkylation, the incorporation of D-amino acids, or the creation of retro-inverso peptides. unibo.it These strategies aim to produce molecules that can serve as therapeutic agents for a range of diseases, including cancer and infectious diseases. dntb.gov.ua

Table 1: Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Target Functional Group | Cleavage Conditions |

| tert-Butyloxycarbonyl | Boc | α-Amino | Moderate Acid (e.g., TFA) peptide.com |

| 9-Fluorenylmethoxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) peptide.com |

| Benzyl | Bzl | Carboxyl, Hydroxyl (Side Chain) | Strong Acid (e.g., HF) or Hydrogenolysis peptide.compeptide.com |

| Benzyloxycarbonyl | Z or Cbz | α-Amino | Hydrogenolysis peptide.com |

| tert-Butyl | tBu | Carboxyl, Hydroxyl (Side Chain) | Strong Acid (e.g., TFA) peptide.com |

A significant application of amino acid esters like this compound is in the design of prodrugs. mdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through metabolic processes. This strategy is employed to overcome undesirable properties of the parent drug, such as poor solubility, instability, or low bioavailability. mdpi.com

Amino acids are considered attractive carriers for prodrug development due to their low toxicity and ability to improve the water solubility of the parent drug. mdpi.com By attaching an amino acid moiety, the resulting prodrug can leverage the body's natural amino acid transport systems, such as L-type amino acid transporters (LAT1), to enhance absorption and delivery to target tissues. mdpi.com The ester linkage in an amino acid prodrug is designed to be cleaved by esterase enzymes in the body, releasing the active pharmaceutical agent. mdpi.com

Studies on amino acid ester prodrugs have shown that their chemical stability is a critical factor. nih.gov For instance, the stability of these prodrugs can be influenced by the length of a linker between the drug and the amino acid, with longer linkers sometimes conferring greater stability. nih.gov The choice of the amino acid itself is also significant; prodrugs with aliphatic amino acid promoieties have been observed to be more stable than their aromatic counterparts. nih.gov This approach has been successfully used to develop prodrugs for various classes of drugs, including antiviral and antimicrobial agents. mdpi.com

Table 2: Examples of Amino Acid Prodrugs and Their Parent Drugs

| Prodrug | Parent Drug | Amino Acid Moiety | Therapeutic Application |

| Valacyclovir | Acyclovir | L-Valine | Antiviral |

| Sacubitril/valsartan | Sacubitrilat and Valsartan | - | Cardiovascular |

| Levodopa | Dopamine | L-DOPA (amino acid precursor) | Parkinson's Disease |

Research on Derivatives and Functional Analogs of Benzyl 2s 2 Amino 3 Methylbutanoate

Systematic Modification of the Benzyl (B1604629) Ester Moiety

The benzyl ester group in benzyl (2S)-2-amino-3-methylbutanoate serves as a crucial protecting group for the carboxylic acid functionality, particularly in peptide synthesis. Its stability and selective removal are paramount. Research has focused on introducing substituents onto the phenyl ring of the benzyl group to modulate its acid lability. For instance, electron-donating groups, such as a 4-methoxy substituent, increase the ester's sensitivity to acidic cleavage, allowing for milder deprotection conditions. Conversely, electron-withdrawing groups like 4-nitro substituents enhance stability against acid treatment.

Beyond simple substitution, a variety of alternative ester protecting groups have been explored for the carboxyl group of L-valine, each offering distinct advantages in terms of cleavage conditions. These alternatives provide chemists with a broader toolkit for orthogonal protection strategies in complex multi-step syntheses.

| Ester Protecting Group | Cleavage Conditions | Key Features |

| Benzyl (Bn) | Hydrogenolysis, strong acids | Common, stable protecting group. |

| 4-Methoxybenzyl (PMB) | Hydrogenolysis, milder acid than Bn | More labile to acid than the standard benzyl group. |

| 4-Nitrobenzyl (pNZ) | Reduction, hydrogenolysis | More stable to acid than the benzyl group. |

| tert-Butyl (tBu) | Strong acids (e.g., TFA) | Stable to basic and nucleophilic conditions. |

| Allyl (All) | Palladium(0) catalysis | Orthogonal to many other protecting groups. |

This table provides a summary of common ester protecting groups and their typical cleavage conditions, offering a comparative overview for synthetic planning.

Derivatization of the Amino Group: Amidation, Alkylation, and Acylation Reactions

The primary amino group of this compound is a key site for derivatization, enabling the formation of a wide array of functional analogs through amidation, alkylation, and acylation reactions.

Amidation: The formation of an amide bond by reacting the amino group with a carboxylic acid is a fundamental transformation. This reaction is central to peptide synthesis, where this compound can be coupled with other N-protected amino acids or peptides. Various coupling reagents have been developed to facilitate this process, ensuring high yields and minimizing racemization at the chiral center.

Alkylation: N-alkylation of the amino group introduces alkyl substituents, which can significantly alter the compound's steric and electronic properties. Direct N-alkylation of amino acid esters, including valine esters, has been achieved using alcohols in the presence of a ruthenium catalyst, with high retention of stereochemistry. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine followed by reduction, is another widely used method for introducing N-alkyl groups.

Acylation: Acylation of the amino group with acyl chlorides or anhydrides yields N-acyl derivatives. This modification is often employed to install various functional groups or to mimic the peptide bond. For example, N-acetyl and N-benzoyl derivatives of benzyltetrahydroisoquinolines have been synthesized as part of the preparation of more complex alkaloid structures.

These derivatization strategies allow for the systematic exploration of the chemical space around the amino group, which is crucial for understanding structure-activity relationships.

Side-Chain Modifications of the Valine Moiety and their Synthetic Implications

The isopropyl side chain of the valine moiety in this compound, while seemingly simple, plays a critical role in molecular recognition and biological activity. Modifications to this side chain can lead to the synthesis of non-proteinogenic amino acids with unique properties.

While direct modification of the unactivated isopropyl group is challenging, synthetic strategies often involve starting from precursors where the side chain can be elaborated. For instance, the diastereoselective synthesis of vicinal amino alcohols can be achieved from amino acids, which can then be further modified.

The synthetic implications of modifying the valine side chain are significant. Altering the size, shape, and polarity of this group can profoundly impact how the molecule interacts with biological targets such as enzymes or receptors. For example, replacing the isopropyl group with other branched or cyclic alkyl groups can probe the steric requirements of a binding pocket. The introduction of functional groups into the side chain can also introduce new binding interactions or reactive handles for further conjugation.

Structure-Activity Relationship (SAR) Studies for Synthetic Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies systematically explore the impact of modifications at the benzyl ester, amino, and side-chain positions.

For example, in the design of bioactive peptides, the incorporation of valine or its analogs can significantly affect the peptide's conformation and binding affinity to its target. By synthesizing a library of derivatives with varied substituents and evaluating their biological effects, researchers can build a comprehensive SAR model.

Quantitative Structure-Activity Relationship (QSAR) models take this a step further by using statistical methods to correlate physicochemical properties of the molecules with their biological activity. These models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding the synthetic design process towards more potent and selective molecules.

Key areas of modification and their potential impact on activity are summarized below:

| Molecular Moiety | Type of Modification | Potential Impact on Biological Activity |

| Benzyl Ester | Ring substitution (electron-donating/withdrawing groups) | Altered stability, prodrug potential, pharmacokinetics. |

| Amino Group | Amidation, Alkylation, Acylation | Modified hydrogen bonding capacity, steric hindrance, introduction of new functional groups for interaction. |

| Valine Side-Chain | Changes in size, branching, and polarity | Altered hydrophobic interactions, steric fit in binding pockets, conformational constraints. |

This table illustrates the general principles of how modifications to different parts of the this compound scaffold can influence its biological properties, guiding rational drug design.

Synthesis of Conjugates and Probes for Biochemical Studies

This compound and its derivatives serve as valuable building blocks for the synthesis of conjugates and biochemical probes. These tools are instrumental in studying biological processes at the molecular level.

Conjugates: The amino or carboxyl group of this compound can be used as a handle to attach it to other molecules, such as peptides, proteins, or drug molecules. For example, its incorporation into peptides can be used to study enzyme specificity or to develop peptide-based therapeutics.

Biochemical Probes: By attaching a reporter molecule, such as a fluorescent dye or a biotin tag, to this compound, researchers can create probes to visualize and track the molecule's interactions within a biological system. For instance, a fluorescently labeled valine derivative could be used to study its uptake and metabolism in cells. The synthesis of such probes often involves standard bioconjugation techniques, such as amide bond formation or the reaction of an amine with an isothiocyanate-functionalized dye.

The development of these specialized molecules relies on the versatile chemistry of this compound, highlighting its importance not only as a synthetic intermediate but also as a foundational component for creating sophisticated tools for biochemical research.

Mechanistic Investigations and Reaction Chemistry

Studies on the Reactivity Profile of the Amino and Ester Functional Groups

The reactivity of benzyl (B1604629) (2S)-2-amino-3-methylbutanoate is characterized by the distinct chemical properties of its primary amino group and its benzyl ester functionality.

The amino group (-NH₂) is nucleophilic and basic, readily participating in reactions with electrophiles. Common transformations include:

N-Acylation: The amino group reacts with acylating agents such as acid chlorides or anhydrides to form amides. This reaction is fundamental in peptide bond formation, where the amino group of benzyl (2S)-2-amino-3-methylbutanoate would attack the activated carboxyl group of another amino acid.

N-Alkylation: The nitrogen atom can be alkylated by reaction with alkyl halides. However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium salts, is a common side reaction that can be difficult to control.

Schiff Base Formation: Reaction with aldehydes or ketones leads to the formation of imines (Schiff bases), a reversible reaction that is often a key step in various synthetic transformations.

The benzyl ester group (-COOBn) is susceptible to nucleophilic acyl substitution reactions, primarily hydrolysis and transesterification.

Hydrolysis: The ester can be cleaved back to the corresponding carboxylic acid (L-valine) and benzyl alcohol under either acidic or basic conditions. Base-catalyzed hydrolysis (saponification) is typically irreversible, while acid-catalyzed hydrolysis is an equilibrium process.

Transesterification: In the presence of another alcohol and a suitable catalyst (acid or base), the benzyl group can be exchanged for a different alkyl or aryl group.

The reactivity of these two functional groups can be mutually influential. For instance, protonation of the amino group under acidic conditions can deactivate the ester towards hydrolysis by withdrawing electron density. Conversely, the electronic properties of the ester group can have a minor influence on the pKa of the amino group.

Kinetic and Thermodynamic Aspects of Protecting Group Removal

The benzyl group in this compound serves as a protecting group for the carboxylic acid functionality. Its removal, or deprotection, is a critical step in many synthetic sequences, and understanding the kinetic and thermodynamic aspects of this process is essential for optimizing reaction conditions. The most common method for benzyl group removal is catalytic hydrogenolysis.

Catalytic Hydrogenolysis: This reaction involves the cleavage of the C-O bond of the benzyl ester in the presence of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source.

The reaction proceeds via the following general steps:

Adsorption of the benzyl ester and hydrogen onto the catalyst surface.

Oxidative addition of the C-O bond to the palladium center.

Hydrogenolysis of the resulting palladium intermediate to yield the carboxylic acid, toluene, and regenerate the catalyst.

The kinetics of this process are influenced by several factors:

Catalyst Activity and Loading: Higher catalyst loading generally leads to a faster reaction rate. The nature of the catalyst support and the dispersion of the metal also play a crucial role.

Hydrogen Pressure: Increased hydrogen pressure typically accelerates the reaction rate.

Solvent: The choice of solvent can significantly impact the reaction rate by influencing the solubility of the substrate and the catalyst's activity.

Temperature: As with most chemical reactions, higher temperatures increase the reaction rate. However, excessively high temperatures can lead to side reactions and catalyst deactivation.

Thermodynamically, the hydrogenolysis of a benzyl ester is an exothermic process, driven by the formation of the stable toluene molecule and the carboxylic acid.

Below is a representative table illustrating the effect of different catalysts on the debenzylation of a model benzyl ester.

| Catalyst | Hydrogen Source | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 10% Pd/C | H₂ (1 atm) | 25 | 4 | >95 |

| 5% Pd/C | H₂ (1 atm) | 25 | 8 | >95 |

| 20% Pd(OH)₂/C | H₂ (1 atm) | 25 | 2 | >98 |

| Raney Ni | H₂ (50 psi) | 50 | 12 | ~90 |

This table presents typical data for the hydrogenolysis of benzyl esters and may not represent the exact values for this compound.

Investigation of Reaction Pathways Leading to Side Products or Impurities

Several side reactions can occur during the synthesis and subsequent reactions of this compound, leading to the formation of impurities.

During Synthesis (Esterification): The direct esterification of L-valine with benzyl alcohol, typically under acidic conditions (Fischer esterification), can lead to several side products:

Dipeptide Formation: Self-condensation of L-valine to form valyl-valine, which can then be esterified.

Racemization: As mentioned previously, prolonged heating in the presence of acid can lead to racemization at the α-carbon.

Over-alkylation of the Amino Group: If the amino group is not protected, it can be benzylated by benzyl alcohol under certain conditions.

During N-Protection/Deprotection:

Incomplete Protection/Deprotection: Leading to a mixture of starting material and product.

Side reactions of the protecting group: For example, during the introduction of a Boc group (di-tert-butyl dicarbonate), the formation of tert-butylated byproducts is possible.

During Reactions of the Ester:

Formation of Benzyl Ether: Under certain conditions, benzyl alcohol released during hydrolysis or transesterification can react further to form dibenzyl ether.

A summary of potential impurities is provided in the table below.

| Reaction Stage | Potential Impurity | Formation Pathway |

| Esterification | Benzyl (2R)-2-amino-3-methylbutanoate | Racemization |

| Esterification | Benzyl (2S)-2-(benzylamino)-3-methylbutanoate | N-benzylation |

| Esterification | Benzyl valyl-valinate | Dipeptide formation |

| Deprotection (Hydrogenolysis) | L-Valine | Incomplete reaction |

| Deprotection (Hydrogenolysis) | Toluene | Expected byproduct |

Catalytic Studies Involving this compound

While this compound is often a substrate in catalytic reactions (e.g., hydrogenolysis), it can also potentially act as a chiral ligand in asymmetric catalysis. The amino and ester functionalities provide two potential coordination sites for a metal center.

As a Chiral Ligand: The nitrogen of the amino group and the carbonyl oxygen of the ester can act as a bidentate ligand, forming a chiral complex with a transition metal. Such complexes can be used to catalyze a variety of asymmetric reactions, including:

Asymmetric hydrogenation

Asymmetric C-C bond formation

Asymmetric hydrosilylation

The stereochemical outcome of these reactions would be influenced by the chiral environment created by the (2S)-valine backbone of the ligand. The bulky isopropyl group can provide steric hindrance that directs the approach of substrates to the metal center, leading to the preferential formation of one enantiomer of the product.

To date, while the use of amino acid derivatives as chiral ligands is a well-established field, specific and extensive catalytic studies employing this compound as the primary ligand are not widely reported in the literature. However, based on the principles of asymmetric catalysis, its potential in this area is significant.

Advanced Analytical Methodologies for Research and Quality Assurance

High-Resolution Mass Spectrometry for Molecular Characterization and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification and molecular formula confirmation of benzyl (B1604629) (2S)-2-amino-3-methylbutanoate. This technique measures the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to four or five decimal places.

Molecular Formula Confirmation

By comparing the experimentally measured exact mass with the theoretically calculated mass, the elemental composition can be unequivocally confirmed. The molecular formula for benzyl (2S)-2-amino-3-methylbutanoate is C₁₂H₁₇NO₂. HRMS provides the high-resolution data necessary to verify this composition. nih.gov

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₇NO₂ | PubChem nih.gov |

| Calculated Exact Mass | 207.12593 Da | PubChem nih.gov |

| Molecular Weight | 207.27 g/mol | PubChem nih.gov |

Impurity Profiling

Beyond confirming the primary molecule, HRMS is crucial for detecting and identifying trace-level impurities. During the synthesis of this compound, potential impurities could include unreacted starting materials such as L-valine and benzyl alcohol, reagents like benzyl chloride, or side-products formed during the reaction. jocpr.com HRMS can detect these contaminants at very low concentrations by identifying their unique exact masses in the sample matrix, providing a powerful method for quality assurance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise molecular structure of a compound. Through ¹H NMR and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the this compound molecule can be mapped out, confirming its structural integrity. st-andrews.ac.uk Advanced 2D NMR techniques like COSY and HMQC can further establish the connectivity between atoms. ugm.ac.id

While a specific published spectrum for this exact compound is not available, the expected signals can be predicted based on its known structure.

Expected ¹H NMR Signals: The ¹H NMR spectrum would show distinct signals corresponding to the protons of the valine and benzyl groups.

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Phenyl (C₆H₅) | ~7.3 ppm | Multiplet |

| Benzyl CH₂ | ~5.1 ppm | Singlet |

| α-CH | ~3.5 ppm | Doublet |

| β-CH | ~2.2 ppm | Multiplet |

| Amine (NH₂) | Variable (broad) | Singlet |

| Methyl (CH₃)₂ | ~0.9 ppm | Doublet |

Expected ¹³C NMR Signals: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | ~174 ppm |

| Phenyl (ipso-C) | ~136 ppm |

| Phenyl (aromatic CH) | ~127-129 ppm |

| Benzyl CH₂ | ~67 ppm |

| α-C | ~59 ppm |

| β-C | ~31 ppm |

| Methyl (CH₃)₂ | ~18-19 ppm |

The integration of the signal areas in the ¹H NMR spectrum also allows for a quantitative assessment of the compound's purity.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key structural components: the ester, the primary amine, and the aromatic ring. rsc.orgtheaic.org

Expected Characteristic IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | N-H stretch | 3400-3300 |

| Aromatic C-H | C-H stretch | 3100-3000 |

| Aliphatic C-H | C-H stretch | 3000-2850 |

| Ester Carbonyl (C=O) | C=O stretch | 1750-1735 |

| Aromatic C=C | C=C stretch | 1600-1450 |

| Amine (N-H) | N-H bend | 1650-1580 |

| Ester (C-O) | C-O stretch | 1250-1100 |

The presence of these specific bands provides strong evidence for the compound's structure and can quickly flag any major deviations or the absence of expected functionalities.

Comprehensive Purity Analysis and Contaminant Identification

Ensuring the purity of this compound is critical for its application in research. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose. bldpharm.com A validated reverse-phase HPLC method can effectively separate the main compound from synthesis-related impurities. rsc.orgrsc.org

Common Contaminants and Analytical Approach

The synthesis of this compound typically involves the esterification of L-valine with a benzyl group source, often benzyl alcohol or benzyl chloride. jocpr.com Therefore, potential impurities that must be monitored include:

Starting Materials: L-valine, Benzyl alcohol, Benzyl chloride jocpr.comjocpr.com

Side-Products: Di-peptides, self-condensation products, or products of over-reaction.

Reagents and Solvents: Residual catalysts or solvents used in the synthesis and purification process.

An optimized HPLC method, often using a C18 column with UV detection, is developed to achieve baseline separation of the target molecule from all known potential impurities. helixchrom.comscirp.org The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the compound's purity, which is often specified to be at a high level, such as ≥97%. bldpharm.com

Biochemical and Biological Relevance in Synthetic Contexts

Investigations into Enzyme-Substrate Interactions using the Compound as a Model

The study of enzyme kinetics and substrate specificity is fundamental to understanding biological pathways and for the development of novel therapeutics. Modified amino acids like benzyl (B1604629) (2S)-2-amino-3-methylbutanoate serve as valuable molecular probes in these investigations. While direct studies on this specific compound are not extensively documented in publicly available literature, the principles of its use can be understood from research on analogous structures.

For instance, peptidyl enzyme inhibitors containing an aminomethylphosphinic bond system, which are extended transition state analogs of phosphonamidate pseudopeptides, have been instrumental in mechanistic and structural studies of metalloproteases. nih.gov These compounds, which can incorporate residues like N-benzylglycine, act as competitive, mechanism-based inhibitors. nih.gov Their interaction with the enzyme's active site provides critical data on the nature of the transition state and the chemical environment of the catalytic center. nih.gov The benzyl group in these analogs plays a significant role in occupying the S1' subsite of the enzyme, influencing binding affinity and selectivity. nih.gov

Furthermore, N,N'-bis(benzyl)polyamine analogs have been identified as novel substrates for polyamine oxidase. nih.gov The enzymatic cleavage of the benzyl group results in the formation of benzaldehyde (B42025), which can be quantified spectrophotometrically. nih.gov This reaction has been harnessed to develop a straightforward and rapid assay for measuring polyamine oxidase activity. nih.gov This demonstrates how the benzyl moiety, such as the one in benzyl L-valinate, can be incorporated into a substrate to create a reporter system for enzyme activity.

| Research Area | Key Findings | Implication for Benzyl (2S)-2-amino-3-methylbutanoate |

| Metalloaminopeptidase Inhibition | Phosphonamidate peptide analogs with N-benzyl residues act as transition state inhibitors, providing insights into enzyme mechanisms. nih.gov | The benzyl group can be used to probe the S1' binding pocket of peptidases. |

| Polyamine Oxidase Activity | N,N'-Bis(benzyl)polyamine analogs are substrates for polyamine oxidase, enabling a spectrophotometric assay based on benzaldehyde production. nih.gov | The benzyl ester of valine could potentially be used to design substrates for esterases or other hydrolases, with product formation being easily detectable. |

| 5-Lipoxygenase Inhibition | Synthetic benzyl phenyl ketones, sharing structural features with isoflavonoids, have been identified as potent and selective inhibitors of 5-lipoxygenase (5-hLOX). nih.gov | The benzyl group is a key structural component in the design of enzyme inhibitors. |

Studies on Synthetic Peptide Transport Mechanisms

The delivery of therapeutic peptides and other macromolecules into cells is a significant challenge in drug development. Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and are used as vehicles for intracellular delivery. nih.govbeilstein-journals.org The incorporation of modified amino acids, such as this compound, into synthetic peptides can influence their transport properties.

The cellular uptake mechanisms of CPPs are complex and can include direct translocation across the membrane or various forms of endocytosis. beilstein-journals.org The physicochemical properties of the peptide, including its charge, size, and hydrophobicity, are critical determinants of the uptake pathway. beilstein-journals.org For example, modifying oligoarginines with a hydrophobic Dabcyl group has been shown to enhance their cellular uptake and can alter the internalization mechanism. nih.gov This suggests that the hydrophobic benzyl group of benzyl L-valinate could similarly impact the transport of a synthetic peptide.

Molecular dynamics simulations of a bioconjugated peptide targeting the mitochondrial membrane have revealed that aromatic side chains play a crucial role in membrane insertion by interacting with the lipid acyl tails. nih.gov This finding highlights the importance of hydrophobic and aromatic moieties in the translocation of peptides across lipid bilayers. While not directly studying benzyl L-valinate, this research provides a mechanistic framework for how its incorporation could facilitate membrane transport. nih.gov

| Transport System | Key Characteristics | Potential Role of this compound |

| Cell-Penetrating Peptides (CPPs) | Short, often cationic, peptides that can enter cells and deliver cargo. nih.gov | Incorporation of benzyl L-valinate could enhance hydrophobicity, potentially influencing uptake efficiency and mechanism. |

| Membrane Translocation | Aromatic side chains can facilitate peptide insertion into the lipid bilayer through hydrophobic interactions. nih.gov | The benzyl group can serve as an anchor to promote interaction with and passage through the cell membrane. |

| Endocytosis | A major pathway for CPP internalization, influenced by peptide structure and modifications. beilstein-journals.org | The presence of a bulky, hydrophobic group like the benzyl ester may affect the sorting and trafficking of the peptide within endosomal compartments. |

Role in the Synthesis of Compounds for Biochemical Assays

This compound is a useful building block in the synthesis of more complex molecules designed for biochemical assays. usbio.net The benzyl group serves as a protecting group for the carboxylic acid of valine, which is stable under many reaction conditions but can be removed under mild conditions, such as hydrogenolysis. This allows for the selective formation of peptide bonds at the amino terminus.

This strategy is employed in the synthesis of a wide range of compounds. For example, in the creation of novel anticancer agents, benzylamine (B48309) is reacted with other reagents to form complex heterocyclic structures, such as 2-substituted benzylamino-4-amino-5-aroylthiazoles, which have been shown to induce apoptosis in cancer cell lines. mdpi.com

Similarly, the synthesis of fluorescent probes for the detection of specific biomolecules can utilize amino acid derivatives. For instance, novel chiral fluorescent probes based on a BINOL framework have been developed for the enantioselective recognition of arginine. nih.gov The synthesis of such probes involves the coupling of chiral building blocks, a process where protected amino acids like benzyl L-valinate could play a role.

| Assay Type | Synthetic Strategy | Relevance of this compound |

| Anticancer Agent Screening | Synthesis of 2-substituted benzylamino-thiazole derivatives to induce apoptosis. mdpi.com | Serves as a chiral building block for constructing complex molecules with potential biological activity. |

| Enzyme Activity Assays | Development of substrates that release a detectable molecule upon enzymatic cleavage. nih.gov | The benzyl ester can be part of a substrate for esterases, where the release of the benzyl group or the deprotected valine can be monitored. |

| Biomolecule Detection | Construction of chiral fluorescent probes for the enantioselective recognition of amino acids. nih.gov | Can be incorporated into larger molecular architectures designed for specific binding and signaling events. |

Mechanistic Studies related to its Role in Mimicking Natural Bioactive Molecules

Peptidomimetics are compounds that are designed to mimic the structure and function of natural peptides. They are often more stable to enzymatic degradation and may have improved pharmacokinetic properties. This compound can be a component of such peptidomimetics.

In the field of metalloaminopeptidase inhibitors, N-benzyl residues have been explored as P1' substituents in extended transition state analogs. nih.gov These studies aim to understand the complementarity between the ligand and the enzyme's S1' binding site. By varying the substituents on the benzyl ring, researchers can probe the electronic and steric requirements for optimal binding, providing insights that can guide the design of more potent and selective inhibitors. nih.gov

| Bioactive Molecule Mimicry | Research Focus | Contribution of this compound |

| Anticonvulsant Agents | Structure-activity relationship studies of (R)-N'-benzyl 2-amino-3-methylbutanamide (B3250160) derivatives. | The core structure, derived from valine and benzylamine, provides a scaffold for exploring modifications that enhance biological activity. |

| Metalloaminopeptidase Inhibitors | Use of N-benzyl residues to probe the P1' binding site of enzymes. nih.gov | The benzyl group serves as a key interaction moiety, and its modification allows for the fine-tuning of inhibitor potency and selectivity. |

| Peptide Conformation | Conformational studies of block copolypeptides containing γ-benzyl-L-glutamate and L-valine. researchgate.net | The presence of the benzyl group can influence the secondary structure (α-helix vs. β-sheet) of the polypeptide chain. |

Future Research Directions and Emerging Paradigms

Development of Sustainable and Green Chemistry Routes for Production

The chemical industry's shift towards sustainability has put a spotlight on developing environmentally benign synthesis methods for key intermediates like benzyl (B1604629) (2S)-2-amino-3-methylbutanoate. Future research is intensely focused on moving away from conventional chemical syntheses, which often rely on harsh conditions and hazardous reagents, towards greener alternatives.

A primary area of exploration is biocatalysis , utilizing enzymes to perform specific chemical transformations. researchgate.net Enzymes operate under mild conditions (ambient temperature and pressure) and are highly selective, reducing the formation of unwanted byproducts and simplifying purification processes. researchgate.net Lipases, in particular, have shown significant promise. For instance, Lipase (B570770) TL IM from Thermomyces lanuginosus has been successfully used in the synthesis of β-amino acid esters under green reaction conditions with short reaction times. mdpi.com Another approach involves the transesterification of alcohols using enzymes like Candida antarctica lipase B (CALB), a method that has been applied to produce various benzyl esters. mdpi.comresearchgate.net

Key research objectives in this area include:

Enzyme Discovery and Engineering: Identifying or engineering novel enzymes with enhanced stability, activity, and specificity for the direct esterification of L-valine with benzyl alcohol or related precursors.

Process Optimization: Developing continuous-flow reactor systems, which offer better control, reduced reaction times, and easier scalability compared to batch processes. mdpi.com

Solvent Selection: Prioritizing the use of green solvents or solvent-free reaction conditions to minimize environmental impact.

Integration into High-Throughput Screening and Combinatorial Chemistry

Benzyl (2S)-2-amino-3-methylbutanoate and its derivatives are valuable scaffolds for creating large collections of molecules, known as chemical libraries, for drug discovery and materials science. Combinatorial chemistry allows for the rapid synthesis of a multitude of structurally related compounds. slideshare.net

Future efforts will focus on seamlessly integrating this compound into high-throughput screening (HTS) platforms. nih.gov This involves creating libraries of valine-based derivatives and then rapidly testing them for biological activity against various targets. A significant development in this field is the creation of high-throughput assays to evaluate not just the activity but also the enantioselectivity of enzymes used in the synthesis of amino esters. nih.govosti.gov This dual-purpose screening accelerates the discovery of both effective biocatalysts and potentially bioactive molecules.

The integration of this compound into these workflows enables the exploration of vast chemical spaces to identify new lead compounds for therapeutic development. researchgate.net

Exploration of Novel Catalytic Systems for its Synthesis and Derivatization

While traditional methods for synthesizing amino acid esters often involve acid or base catalysis, research is pivoting towards more sophisticated and efficient catalytic systems. mdpi.com The limitations of conventional methods, such as the potential for racemization and the generation of waste, drive the search for novel catalysts.

Biocatalytic systems are at the forefront of this exploration. Recently developed protoglobin nitrene transferases represent a cutting-edge approach. osti.govnih.gov These engineered enzymes can catalyze the direct amination of C-H bonds in carboxylic acid esters, offering a direct and highly enantioselective route to α-amino esters. nih.govnih.gov This method bypasses the need for pre-functionalized starting materials, making the synthesis more atom-economical.

Research in this domain is focused on:

Directed Evolution of Enzymes: Improving the substrate scope and catalytic efficiency of enzymes like lipases and nitrene transferases for the synthesis of this compound and its derivatives. nih.govosti.gov

Immobilization Techniques: Developing robust methods for immobilizing enzymes, which enhances their stability and allows for repeated use, thereby improving the cost-effectiveness of the process. researchgate.net

| Catalyst Type | Example | Advantages | Research Focus |

| Biocatalysts | Lipases (Candida antarctica, Thermomyces lanuginosus), Protoglobin Nitrene Transferases | High enantioselectivity, Mild reaction conditions, Green | Enzyme engineering, Immobilization, Continuous-flow systems |

| Metal Catalysts | Transition-metal catalysts | Efficient for certain reactions (e.g., Michael addition) | Developing non-toxic metal catalysts, Improving selectivity |

Application in Advanced Drug Delivery Systems and Targeted Therapies (as a chemical component of a system)

The structural features of this compound make it an attractive component for incorporation into advanced therapeutic systems. As a derivative of a natural amino acid, it can be integrated into peptides or peptidomimetics, which are molecules that mimic the structure of natural peptides. mdpi.com

Future applications lie in its use as a linker or spacer molecule in complex drug delivery constructs. For example, it could be used to connect a cytotoxic drug to a targeting moiety (e.g., an antibody or a small molecule ligand) in an antibody-drug conjugate (ADC) or a small molecule-drug conjugate (SMDC). Its ester and amine functionalities allow for versatile chemical modifications to attach different parts of the therapeutic system.

Furthermore, derivatives of this compound are being investigated for their own therapeutic potential. For instance, related amino acid ester derivatives have been explored as intermediates for urease inhibitors and in the development of treatments for cancer. mdpi.com The incorporation of the benzyl valinate moiety can influence the pharmacokinetic properties of a drug, such as its solubility and cell permeability.

Computational Chemistry and Molecular Modeling for Predictive Synthesis and Reactivity

Computational tools are becoming indispensable in modern chemical research. Molecular modeling and computational chemistry offer powerful methods to predict the outcomes of reactions and to design novel molecules and processes, thereby reducing the need for extensive empirical experimentation.

For this compound, future research will increasingly rely on these computational approaches to:

Predict Reaction Outcomes: Use quantum mechanics (QM) and density functional theory (DFT) to model reaction pathways for its synthesis, helping to identify the most energetically favorable routes and predict potential byproducts. nih.gov

Enzyme-Substrate Docking: Simulate the interaction between this compound or its precursors and the active site of an enzyme. researchgate.net This provides insights into the basis of enzyme selectivity and can guide protein engineering efforts to create more efficient biocatalysts.

Design of Novel Derivatives: Employ quantitative structure-activity relationship (QSAR) models and pharmacophore modeling to design new derivatives with desired biological activities, for use in high-throughput screening and combinatorial libraries.

The synergy between computational prediction and experimental validation will accelerate the discovery of new synthetic routes and applications for this versatile chiral building block.

Q & A

Q. What are the standard synthetic routes for benzyl (2S)-2-amino-3-methylbutanoate?

this compound is typically synthesized via esterification of the corresponding amino acid with benzyl halides or alcohols under acidic or basic conditions. For example, hydrazide intermediates derived from (2S)-2-(benzoylamino)-3-methylbutyric acid can be coupled with benzyl esters using carbodiimide-based reagents . Chiral resolution methods, such as enzymatic hydrolysis or crystallization with chiral auxiliaries, are often employed to isolate the (S)-enantiomer .

Q. How is the stereochemical configuration of this compound confirmed?

Enantiomeric purity is validated using chiral high-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., amylose or cellulose derivatives). Nuclear magnetic resonance (NMR) spectroscopy, particularly - and -NMR, can resolve diastereotopic protons or carbons, while X-ray crystallography provides definitive proof of absolute configuration .

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : -NMR (e.g., δ 1.21–1.27 ppm for methyl groups in ) and -NMR to confirm backbone structure.

- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification.

- Infrared (IR) spectroscopy : To identify functional groups like ester carbonyls (~1740 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of this compound derivatives?

Systematic optimization involves screening catalysts (e.g., DMAP for esterification), solvents (polar aprotic vs. non-polar), and temperature. Design of experiments (DoE) can identify critical factors. For example, patent methods highlight palladium-catalyzed coupling or microwave-assisted synthesis to enhance efficiency .

Q. How to resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from impurities or diastereomer formation. Solutions include:

- 2D-NMR techniques (COSY, HSQC, HMBC) to assign proton-carbon correlations.

- Isotopic labeling (e.g., deuterated analogs in ) to track reaction pathways.

- Comparative analysis with literature data (e.g., -NMR shifts in vs. 4) .

Q. What strategies ensure high enantiomeric excess (ee) in asymmetric synthesis?

Q. How to evaluate the biological activity of this compound derivatives?

Derivatives are screened for bioactivity via:

- Enzyme inhibition assays : Calpain inhibition studies (e.g., MDL 28170 in ).

- In vitro models : Cell-based assays (e.g., cytotoxicity or receptor-binding studies).